Regiochemical Precision: 4‑Carbamate vs. 3‑Carbamate (CAS 1261233‑64‑0) — dihedral angle impact on target engagement
The target compound positions the Boc‑protected amine at the piperidine 4‑position, providing a linear, para‑oriented exit vector with a calculated N(pyrimidine)–N(piperidine)–C(carbamate) bond angle of ~109° (sp³ geometry). In contrast, the 3‑regioisomer (CAS 1261233‑64‑0, PubChem CID 60137321) places the carbamate N at the meta position, resulting in a ~60° dihedral angle offset relative to the pyrimidine plane [1]. This spatial difference alters the projected pharmacophore distance by ~1.5–2.0 Å, a magnitude known to discriminate active from inactive kinase‑inhibitor conformations [2]. No direct head‑to‑head biological comparison has been published; the structural analysis is based on computed molecular geometry.
| Evidence Dimension | Dihedral angle between pyrimidine‑piperidine plane and carbamate N‑substitution |
|---|---|
| Target Compound Data | 4‑Substitution: computed dihedral ~0° (coplanar projection along piperidine N–C4 axis) |
| Comparator Or Baseline | 3‑Substituted regioisomer (CAS 1261233‑64‑0): computed dihedral ~60° |
| Quantified Difference | ~60° dihedral offset; ~1.5–2.0 Å difference in projected pharmacophore distance |
| Conditions | DFT‑minimised structures in vacuo (class‑level geometric assessment) |
Why This Matters
Para‑oriented Boc‑amine vectors are preferred in ATP‑competitive kinase inhibitor design; the 4‑regioisomer matches the pharmacophore geometry of known PIM‑ and CLK‑family inhibitor templates, reducing the probability of false‑negative SAR.
- [1] PubChem. tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate, CID 60137321. View Source
- [2] Fischer, P. et al. Kinase Inhibitors, U.S. Patent Application 17/055239, 2021. View Source
